

A Comparative Guide to Alternative Manufacturing Routes for Diammonium Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diamine phosphate*

Cat. No.: *B2934670*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Diammonium phosphate (DAP), a vital component in many industrial and agricultural applications, is traditionally manufactured through a well-established but energy-intensive process. As the demand for sustainable and efficient manufacturing grows, researchers are actively investigating alternative routes for DAP production. This guide provides an objective comparison of the conventional manufacturing process with emerging alternatives, supported by available experimental data and detailed methodologies.

Conventional Manufacturing Route: The Pre-Neutralizer/Granulator Process

The traditional method for producing diammonium phosphate involves the reaction of phosphoric acid and ammonia. The process can be summarized in the following key stages:

- Phosphoric Acid Production: The process typically begins with the production of phosphoric acid, commonly achieved by reacting phosphate rock with sulfuric acid.
- Pre-Neutralization: The phosphoric acid is then partially neutralized with ammonia in a tank reactor, often referred to as a pre-neutralizer. This exothermic reaction forms a slurry containing a mixture of monoammonium phosphate (MAP) and diammonium phosphate.

- Granulation: The resulting slurry is sprayed onto a bed of recycled DAP fines in a rotating drum granulator. Additional ammonia is introduced into the granulator to complete the neutralization process and promote the formation of granules.
- Drying and Cooling: The wet granules are then dried in a rotary dryer, typically using fossil fuels, to reduce the moisture content. Following drying, the granules are cooled.
- Screening and Packaging: The final step involves screening the granules to obtain the desired particle size. Oversized and undersized granules are crushed and recycled back to the granulator.

Experimental Protocol: Conventional DAP Production

A representative experimental procedure for the conventional production of DAP in a laboratory or pilot scale would involve:

- Phosphoric Acid Preparation: Prepare a solution of phosphoric acid with a specific concentration (e.g., 40-54% P₂O₅).
- Pre-neutralization: In a stirred tank reactor, gradually add anhydrous or aqueous ammonia to the phosphoric acid solution. Monitor and control the temperature, as the reaction is exothermic. The mole ratio of ammonia to phosphoric acid is typically maintained between 1.4 and 1.5.
- Slurry Formation: Continue the reaction until a slurry of the desired consistency and composition (a mix of MAP and DAP) is formed.
- Granulation: Transfer the slurry to a laboratory-scale drum granulator containing a bed of recycled DAP fines. Introduce additional ammonia gas into the granulator while rotating the drum to facilitate granule formation and growth.
- Drying: Dry the resulting granules in a laboratory oven or a small-scale rotary dryer at a controlled temperature (e.g., 90-120°C) to achieve a target moisture content (typically below 2%).^[1]
- Screening: Sieve the dried granules to separate the product into different size fractions.

Alternative Manufacturing Routes

Several alternative manufacturing routes for DAP are being explored to address the economic and environmental shortcomings of the conventional process. These alternatives focus on improving energy efficiency, utilizing sustainable raw materials, and enhancing product quality.

The Pipe Reactor Process

A significant and commercially adopted alternative to the conventional pre-neutralizer is the pipe reactor process. In this method, the neutralization reaction between phosphoric acid and ammonia occurs within a specially designed pipe, offering several advantages.

Process Description:

The pipe reactor process integrates the reaction and slurry formation steps into a single, continuous operation. Phosphoric acid and ammonia are fed into one end of the pipe reactor, where they react vigorously under pressure. The heat of reaction vaporizes a significant portion of the water in the feed, producing a concentrated melt or slurry that is directly sprayed into the granulator.

Key Advantages:

- **Energy Efficiency:** The pipe reactor process significantly reduces or eliminates the need for fossil fuels for drying, as the heat of reaction is effectively utilized for water evaporation.[\[2\]](#)
- **Lower Recycle Ratio:** The production of a more concentrated slurry in the pipe reactor leads to a lower recycle ratio of fines to the granulator, typically around 2:1 to 3:1, compared to approximately 5:1 in the conventional process.[\[2\]](#)[\[3\]](#) This increases the overall production capacity of the plant.
- **Reduced Capital and Operating Costs:** The elimination of the pre-neutralizer tank and the reduction in dryer size lead to lower capital investment and reduced operational costs.[\[2\]](#)

Experimental Protocol: Pipe Reactor Synthesis of DAP

A laboratory-scale simulation of the pipe reactor process for DAP synthesis would involve the following steps:

- Reactant Feed: Prepare streams of phosphoric acid (e.g., 40-54% P₂O₅) and anhydrous or gaseous ammonia.
- Reaction in a High-Pressure Reactor: Introduce the phosphoric acid and ammonia streams simultaneously into a heated and pressurized tubular reactor. The reactor should be designed to withstand the corrosive nature of the reactants and the exothermic reaction.
- Control of Reaction Parameters: Maintain the reactor temperature (typically 150-180°C) and pressure to ensure a complete reaction and the formation of a concentrated ammonium phosphate melt.^[1] The N:P molar ratio is controlled by adjusting the feed rates of the reactants.
- Slurry Discharge and Granulation: The hot melt is then discharged through a nozzle into a laboratory granulator containing a bed of recycled DAP fines.
- Drying and Analysis: The resulting granules are collected and may require minimal or no further drying. The product is then analyzed for its nutrient content, moisture, and physical properties.

"Green DAP": Production from Recovered Phosphorus

A more sustainable approach to DAP manufacturing involves the utilization of phosphorus recovered from waste streams, such as municipal wastewater and agricultural runoff. This "Green DAP" concept aims to create a circular economy for phosphorus, reducing the reliance on finite phosphate rock reserves and mitigating water pollution.

Process Description:

The most common method for phosphorus recovery is through the precipitation of struvite (magnesium ammonium phosphate, MgNH₄PO₄·6H₂O) from wastewater. The recovered struvite can then be used as a slow-release fertilizer itself or potentially as a feedstock for DAP production. The conversion of struvite to DAP is an area of ongoing research, with potential routes including:

- Acidulation and Ammoniation: Struvite can be treated with an acid (such as phosphoric acid or sulfuric acid) to release the phosphate, which can then be reacted with ammonia to form DAP.

- Thermal Decomposition: Thermal treatment of struvite can also be explored to release ammonia and produce a magnesium phosphate compound, which could then be further processed.

Challenges and Opportunities:

The primary challenge in this route is the economic feasibility and scalability of converting recovered struvite into DAP. While the environmental benefits are significant, the cost of recovery and conversion must be competitive with conventional DAP production.^{[2][4][5][6]} However, as phosphorus recovery technologies advance and the value of recovered nutrients is increasingly recognized, this route holds considerable promise for sustainable fertilizer production.

Experimental Protocol: Conceptual DAP Synthesis from Struvite

A hypothetical experimental protocol to explore the conversion of struvite to DAP could involve:

- Struvite Procurement: Obtain a sample of recovered struvite from a wastewater treatment facility or synthesize it in the lab.
- Acid Digestion: In a reaction vessel, dissolve the struvite in a stoichiometric amount of phosphoric acid. This step aims to release the phosphate from the struvite complex.
- Ammoniation: Neutralize the resulting solution with ammonia to a pH suitable for DAP formation (typically around 7.5-8).
- Crystallization and Separation: Allow DAP to crystallize from the solution. The crystals can then be separated by filtration.
- Drying and Characterization: Dry the DAP crystals and analyze their purity, nutrient content, and physical properties.

Advanced Granulation Techniques: Fluidized Bed Granulation

While the conventional process utilizes drum granulators, fluidized bed granulation offers an alternative with potential benefits in terms of granule quality and process control.

Process Description:

In fluidized bed granulation, a bed of solid particles (DAP fines) is suspended in an upward flow of heated air. A liquid binder (in this case, the ammonium phosphate slurry) is sprayed onto the fluidized particles. The intimate contact between the particles and the hot air promotes efficient drying and agglomeration, leading to the formation of uniform granules.

Potential Advantages:

- Improved Granule Quality: Fluidized bed granulation can produce more spherical and uniform granules with a narrower size distribution compared to drum granulation.[7]
- Enhanced Process Control: The operating parameters of a fluidized bed granulator, such as air velocity, temperature, and spray rate, can be precisely controlled, allowing for better optimization of the granulation process.[8][9]
- Integration of Drying: The granulation and drying steps are effectively combined in a single unit, potentially reducing equipment footprint and energy consumption.

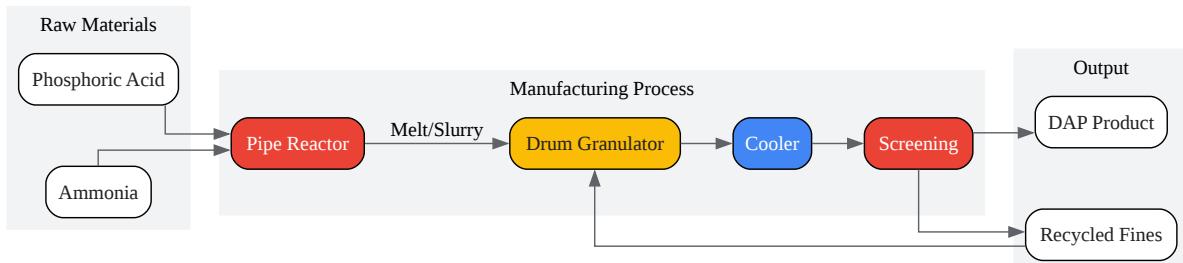
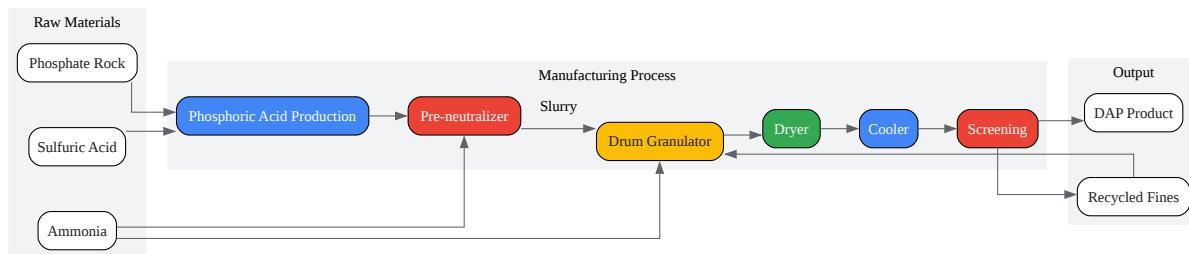
Experimental Protocol: Fluidized Bed Granulation of DAP

A laboratory-scale fluidized bed granulation experiment for DAP would typically involve:

- Slurry Preparation: Prepare an ammonium phosphate slurry similar to the conventional process.
- Fluidized Bed Setup: Load a laboratory-scale fluidized bed granulator with DAP fines as the seed material.
- Fluidization: Introduce a controlled flow of heated air from the bottom of the granulator to fluidize the seed particles.
- Spraying: Spray the prepared ammonium phosphate slurry onto the fluidized bed at a controlled rate.
- Granule Growth and Drying: Continue the spraying and fluidization process until the granules reach the desired size. The hot fluidizing air simultaneously dries the granules.

- Product Collection and Analysis: Collect the granulated product and analyze its particle size distribution, crush strength, and other relevant properties.

Quantitative Comparison of Manufacturing Routes



The following table summarizes the key performance indicators for the conventional and alternative DAP manufacturing routes based on available data. It is important to note that the data for "Green DAP" and fluidized bed granulation are less established and more variable.

Parameter	Conventional Process (Pre- Neutralizer/Drum Granulator)	Pipe Reactor Process	"Green DAP" (from Struvite)	Fluidized Bed Granulation
Energy Consumption	High (significant fuel for drying, e.g., ~400,000 Btu/ton of product)[2]	Low (drying often not required)[2]	Potentially high, depending on the conversion process	Moderate to High (energy for fluidization)
Recycle Ratio	High (approx. 5:1)[2]	Low (approx. 2:1 - 3:1)[2][3]	N/A (depends on the specific process)	Potentially lower than drum granulation
Capital Cost	High	Lower than conventional	Highly variable, depends on recovery and conversion technology	Comparable to or higher than drum granulation
Operating Cost	High	Lower than conventional	Potentially high due to processing complexity	Variable, depends on energy costs
Raw Materials	Phosphate rock, Ammonia	Phosphate rock, Ammonia	Recovered Phosphorus (Struvite), Ammonia	Phosphate rock, Ammonia
Environmental Impact	High (mining, energy use, emissions)	Lower (reduced energy consumption and emissions)	Significantly lower (circular economy, waste valorization)	Lower emissions compared to drum granulation
Product Quality	Established standard	Good, can be improved	Dependent on purity of recovered P	Potentially more uniform and spherical granules

Visualizing the Manufacturing Routes

To better understand the workflows of these manufacturing processes, the following diagrams have been generated using the DOT language.

Conventional DAP Manufacturing Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. News [lanemachinery.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Environmental sustainability opportunity and socio-economic cost analyses of phosphorus recovery from sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Economic Feasibility Study for Phosphorus Recovery Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinacanaan.com [chinacanaan.com]
- 8. Critical Process Parameters Influencing Performance in Fluid Bed Systems - Anish Pharma | Pharma Machinery Manufacturers in India [anishpharma.imageonline.co.in]
- 9. oaji.net [oaji.net]
- To cite this document: BenchChem. [A Comparative Guide to Alternative Manufacturing Routes for Diammonium Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2934670#investigating-alternative-manufacturing-routes-for-diammonium-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com